
1-Propene, 1,2,3-trichloro-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propene, 1,2,3-trichloro-, (E)-, also known as (E)-1,2,3-trichloropropene, is a colorless liquid that is used in the production of various chemicals, including pesticides, pharmaceuticals, and plastics. This chemical compound is highly reactive and has been the subject of numerous scientific studies due to its potential health and environmental impacts.
Mecanismo De Acción
The exact mechanism of action of (E)-1,2,3-Trichloropropene is not fully understood. However, it is believed to act as an alkylating agent, which can cause damage to DNA and other cellular components.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that exposure to (E)-1,2,3-Trichloropropene can cause a range of biochemical and physiological effects, including respiratory irritation, neurotoxicity, and liver damage. It has also been shown to have carcinogenic effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-1,2,3-Trichloropropene has several advantages for use in laboratory experiments, including its high reactivity and ability to form stable intermediates. However, its toxic nature and potential health and environmental impacts must be carefully considered when handling and disposing of this chemical.
Direcciones Futuras
There are several future directions for research on (E)-1,2,3-Trichloropropene, including:
1. Further studies on its potential health and environmental impacts, including its effects on wildlife and ecosystems.
2. Development of safer and more sustainable alternatives to (E)-1,2,3-Trichloropropene in the production of various chemicals.
3. Investigation of the potential use of (E)-1,2,3-Trichloropropene in the development of new pharmaceuticals and other products.
4. Studies on the potential for (E)-1,2,3-Trichloropropene to act as a biomarker for exposure to other toxic chemicals.
Métodos De Síntesis
(E)-1,2,3-Trichloropropene is typically synthesized by the reaction of allyl chloride with chlorine gas in the presence of a catalyst such as aluminum chloride. This process produces a mixture of (E)-1,2,3-trichloropropene and its isomer, (Z)-1,2,3-trichloropropene, which can be separated through distillation.
Aplicaciones Científicas De Investigación
(E)-1,2,3-Trichloropropene has been extensively studied for its potential health and environmental impacts. It has been shown to have toxic effects on both humans and animals, including respiratory and neurological effects.
Propiedades
Número CAS |
13116-58-0 |
|---|---|
Nombre del producto |
1-Propene, 1,2,3-trichloro-, (E)- |
Fórmula molecular |
C3H3Cl3 |
Peso molecular |
145.41 g/mol |
Nombre IUPAC |
(E)-1,2,3-trichloroprop-1-ene |
InChI |
InChI=1S/C3H3Cl3/c4-1-3(6)2-5/h1H,2H2/b3-1+ |
Clave InChI |
HIILBTHBHCLUER-HNQUOIGGSA-N |
SMILES isomérico |
C(/C(=C\Cl)/Cl)Cl |
SMILES |
C(C(=CCl)Cl)Cl |
SMILES canónico |
C(C(=CCl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



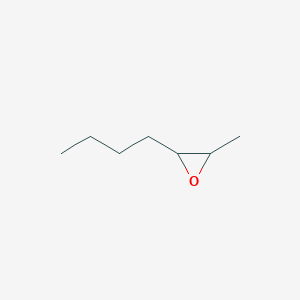
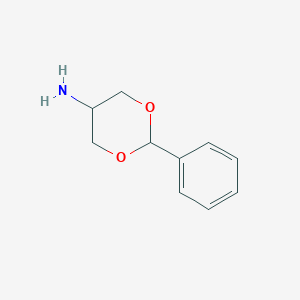
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B78617.png)
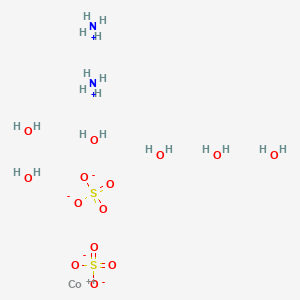
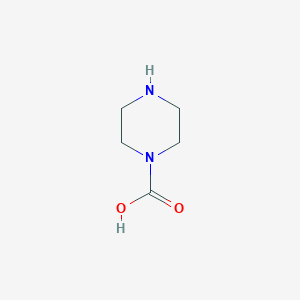
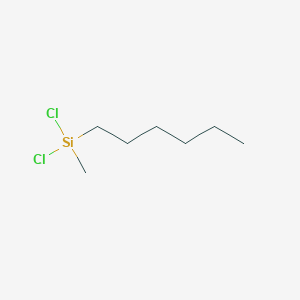
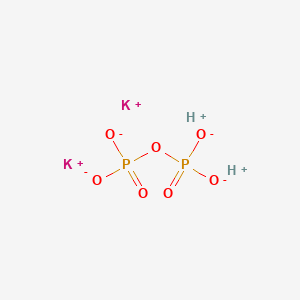
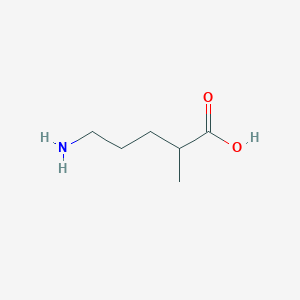
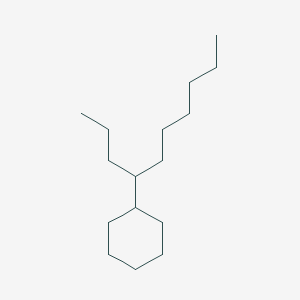
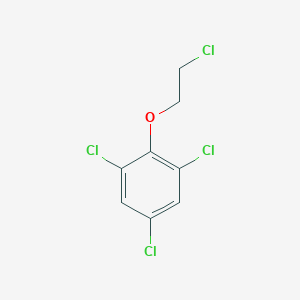
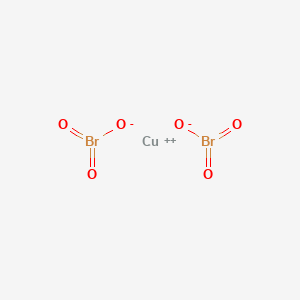
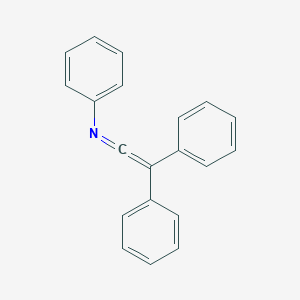
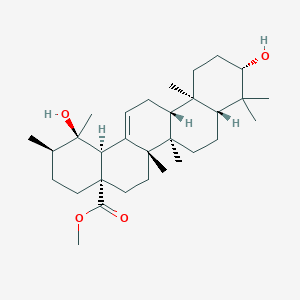
![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)